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molecular formula C15H10FN3 B8692006 3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carbonitrile

3-(2-Fluorobenzyl)imidazo[1,5-a]pyridine-1-carbonitrile

Cat. No. B8692006
M. Wt: 251.26 g/mol
InChI Key: LNSKZAPAOQIRBH-UHFFFAOYSA-N
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Patent
US08309551B2

Procedure details

269 mg (1.00 mmol) of 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxamide from example 17A are dissolved in 2.5 ml of THF, and 200 mg (2.50 mmol) of pyridine and 525 mg (2.50 mmol) of trifluoroacetic anhydride are added. The mixture is stirred at RT for 15 h, then water is added, and the mixture is extracted with ethyl acetate. The organic phase is washed with saturated sodium bicarbonate solution and 1 N hydrochloric acid, dried over sodium sulfate and concentrated. The crude product obtained (188 mg, 61% purity, 45% of theory) is reacted without further purification.
Quantity
269 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
525 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][C:5]1[N:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]2=[C:7]([C:14]([NH2:16])=O)[N:6]=1.N1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.O>C1COCC1>[F:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][C:5]1[N:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]2=[C:7]([C:14]#[N:16])[N:6]=1

Inputs

Step One
Name
Quantity
269 mg
Type
reactant
Smiles
FC1=C(CC2=NC(=C3N2C=CC=C3)C(=O)N)C=CC=C1
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
525 mg
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with saturated sodium bicarbonate solution and 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=C(CC2=NC(=C3N2C=CC=C3)C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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